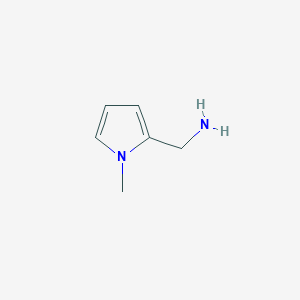

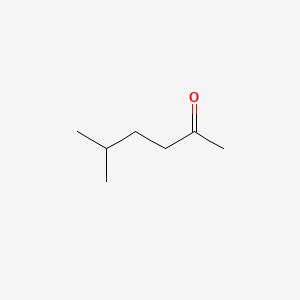

(1-Methyl-1H-pyrrol-2-yl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(1-methylpyrrol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-8-4-2-3-6(8)5-7/h2-4H,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCBARJYVAPZJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00379889 | |

| Record name | (1-Methyl-1H-Pyrrol-2-Yl)Methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69807-81-4 | |

| Record name | (1-Methyl-1H-Pyrrol-2-Yl)Methylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00379889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-methyl-1H-pyrrol-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1-Methyl-1H-pyrrol-2-yl)methanamine chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methyl-1H-pyrrol-2-yl)methanamine is a heterocyclic amine that serves as a valuable building block in organic synthesis and medicinal chemistry. Its structure, featuring a methylated pyrrole ring linked to a methanamine group, imparts unique chemical properties that make it a subject of interest in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of this compound, with a focus on data relevant to researchers and drug development professionals.

Chemical Structure and Identification

The fundamental structure of this compound consists of a five-membered aromatic pyrrole ring where the nitrogen atom is substituted with a methyl group, and a methanamine group is attached to the second carbon of the pyrrole ring.

Structural Identifiers

A summary of the key structural identifiers for this compound is provided in the table below.

| Identifier | Value |

| IUPAC Name | (1-methylpyrrol-2-yl)methanamine[1] |

| SMILES | CN1C=CC=C1CN[1][2] |

| InChI | InChI=1S/C6H10N2/c1-8-4-2-3-6(8)5-7/h2-4H,5,7H2,1H3[1][2] |

| InChIKey | GGCBARJYVAPZJQ-UHFFFAOYSA-N[1][2] |

| CAS Number | 69807-81-4[1][3] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.

Tabulated Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C6H10N2 | [1][2] |

| Molecular Weight | 110.16 g/mol | [1] |

| Monoisotopic Mass | 110.0844 Da | [2] |

| Physical State | Viscous liquid | [3] |

| Color | Yellow | [3] |

| XLogP3-AA | -0.4 | [1] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 1 | [1][4] |

| Rotatable Bond Count | 1 | [4] |

| Topological Polar Surface Area | 31 Ų | [1] |

Synthesis and Reactivity

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. A common approach involves the reductive amination of a corresponding aldehyde.

General Experimental Protocol: Reductive Amination

A general protocol for the synthesis of this compound from 1-methyl-1H-pyrrole-2-carbaldehyde is outlined below. This method is a common and versatile way to produce primary amines from aldehydes.

-

Reaction Setup: In a round-bottom flask, dissolve 1-methyl-1H-pyrrole-2-carbaldehyde in a suitable solvent such as methanol.

-

Amine Source: Add an ammonia source, such as ammonium hydroxide or a solution of ammonia in methanol, to the reaction mixture.

-

Formation of Imine: Stir the mixture at room temperature to allow for the formation of the intermediate imine.

-

Reduction: To the solution containing the imine, add a reducing agent like sodium borohydride in portions. The reaction should be kept cool, typically in an ice bath, to control the reaction rate.

-

Quenching and Extraction: After the reaction is complete (monitored by TLC), quench the reaction by slowly adding water. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Dry the combined organic layers over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.

Biological Activity and Potential Applications

Derivatives of this compound have garnered attention in medicinal chemistry due to their potential biological activities.

Serotonin Transporter (SERT) Inhibition

Research has indicated that certain derivatives of this compound have been explored as potential inhibitors of the serotonin transporter (SERT).[5] SERT is a crucial protein responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its action. Inhibition of SERT leads to an increase in the extracellular concentration of serotonin, a mechanism of action for many antidepressant medications used to treat mood disorders.[5] The N-methylation on the pyrrole ring can enhance the lipophilicity of the molecule, which may influence its biological activity and ability to cross the blood-brain barrier.[5]

Safety and Handling

This compound is classified as a substance that causes severe skin burns and eye damage.[1] It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3]

-

Ingestion: Do not induce vomiting. If the person is conscious, wash out their mouth with water. Seek immediate medical attention.[6]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

Conclusion

This compound is a chemical compound with significant potential in synthetic and medicinal chemistry. Its distinct structure and reactivity make it a valuable precursor for more complex molecules. The exploration of its derivatives as potential SERT inhibitors highlights its relevance in drug discovery, particularly in the area of neuroscience. Researchers and professionals working with this compound should be well-versed in its chemical properties and adhere to strict safety protocols. Further investigation into the biological activities of this compound and its analogues is warranted to fully elucidate its therapeutic potential.

References

- 1. This compound | C6H10N2 | CID 2776207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C6H10N2) [pubchemlite.lcsb.uni.lu]

- 3. This compound | CAS#:69807-81-4 | Chemsrc [chemsrc.com]

- 4. (1H-pyrrol-2-yl)methanamine | C5H8N2 | CID 10996966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (1H-Pyrrol-2-YL)methanamine | 64608-72-6 | Benchchem [benchchem.com]

- 6. enamine.enamine.net [enamine.enamine.net]

An In-depth Technical Guide to the Synthesis of (1-Methyl-1H-pyrrol-2-yl)methanamine from N-methylpyrrole

For Researchers, Scientists, and Drug Development Professionals

This technical guide details two primary synthetic routes for the preparation of (1-Methyl-1H-pyrrol-2-yl)methanamine, a valuable building block in medicinal chemistry and drug development, starting from the readily available N-methylpyrrole. The described pathways are the Vilsmeier-Haack formylation followed by reductive amination, and an alternative route involving cyanation and subsequent reduction. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows to aid in the practical application of these methods.

Executive Summary

This compound is a key intermediate in the synthesis of various biologically active compounds. This guide outlines two effective synthetic strategies for its preparation from N-methylpyrrole.

Route 1 involves the initial formylation of N-methylpyrrole via the Vilsmeier-Haack reaction to produce 1-methyl-1H-pyrrole-2-carbaldehyde. This intermediate is then converted to the target primary amine through reductive amination.

Route 2 presents an alternative pathway involving the conversion of the intermediate aldehyde to an oxime, followed by dehydration to 1-methyl-1H-pyrrole-2-carbonitrile. The nitrile is then reduced to afford the desired this compound.

Both routes offer viable methods for the synthesis of the target compound, with the choice of route depending on reagent availability, scalability, and desired purity. This guide provides the necessary data and procedural details to enable researchers to select and implement the most suitable method for their specific needs.

Route 1: Vilsmeier-Haack Formylation and Reductive Amination

This two-step synthesis is a common and effective method for the preparation of this compound from N-methylpyrrole.

Step 1: Vilsmeier-Haack Formylation of N-Methylpyrrole

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] In this step, N-methylpyrrole is reacted with a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to yield 1-methyl-1H-pyrrole-2-carbaldehyde.[4]

Experimental Protocol:

A detailed protocol adapted from the formylation of pyrrole is as follows:[4]

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, place 1.1 moles of N,N-dimethylformamide (DMF).

-

Cool the flask in an ice bath and maintain the internal temperature at 10–20 °C while adding 1.1 moles of phosphorus oxychloride (POCl₃) dropwise over 15 minutes.

-

Remove the ice bath and stir the mixture for an additional 15 minutes.

-

Replace the ice bath and add 250 mL of ethylene dichloride.

-

Once the internal temperature is below 5 °C, add a solution of 1.0 mole of N-methylpyrrole in 250 mL of ethylene dichloride dropwise over 1 hour.

-

After the addition is complete, replace the ice bath with a heating mantle and reflux the mixture for 15 minutes.

-

Cool the mixture to 25–30 °C and cautiously add a solution of 5.5 moles of sodium acetate trihydrate in approximately 1 L of water.

-

Reflux the mixture again for 15 minutes with vigorous stirring.

-

After cooling, separate the organic layer and extract the aqueous phase with ether.

-

Combine the organic extracts, wash with a saturated aqueous sodium carbonate solution, and dry over anhydrous sodium carbonate.

-

Remove the solvents by distillation and purify the residue by vacuum distillation to obtain 1-methyl-1H-pyrrole-2-carbaldehyde.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | N-Methylpyrrole | |

| Product | 1-Methyl-1H-pyrrole-2-carbaldehyde | [5][6] |

| Molecular Formula | C₆H₇NO | [5] |

| Molecular Weight | 109.13 g/mol | [6] |

| Typical Yield | 78-79% (based on pyrrole) | [4] |

| Boiling Point | 87-90 °C at 22 mmHg | [6] |

| Appearance | Clear orange to dark red liquid | [6] |

Step 2: Reductive Amination of 1-Methyl-1H-pyrrole-2-carbaldehyde

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[7][8] In this step, 1-methyl-1H-pyrrole-2-carbaldehyde is reacted with an amine source, typically ammonia, in the presence of a reducing agent to form the primary amine.

Experimental Protocol (using Sodium Borohydride):

A general procedure for reductive amination using sodium borohydride is as follows:[9]

-

Dissolve 10 mmol of 1-methyl-1H-pyrrole-2-carbaldehyde in a suitable solvent such as methanol or ethanol.

-

Add an excess of an ammonia source, such as a solution of ammonia in methanol or ammonium acetate.

-

Stir the mixture at room temperature for a specified time to allow for imine formation.

-

Cool the reaction mixture in an ice bath.

-

Slowly add 12 mmol of sodium borohydride (NaBH₄) in portions, maintaining a low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete as monitored by TLC.

-

Quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation.

Quantitative Data:

| Parameter | Value |

| Starting Material | 1-Methyl-1H-pyrrole-2-carbaldehyde |

| Product | This compound |

| Molecular Formula | C₆H₁₀N₂ |

| Molecular Weight | 110.16 g/mol |

| Typical Yield | Varies depending on specific conditions |

| Reducing Agent | Sodium Borohydride (NaBH₄) |

| Amine Source | Ammonia or Ammonium Acetate |

Route 2: Synthesis via Nitrile Intermediate

This alternative route provides another viable pathway to this compound, proceeding through an oxime and a nitrile intermediate.

Step 1: Oximation of 1-Methyl-1H-pyrrole-2-carbaldehyde

The aldehyde intermediate from Route 1 is first converted to its corresponding oxime.

Experimental Protocol:

A procedure analogous to the synthesis of 1-ethylpyrrole-2-carbaldehyde oxime is as follows:[10]

-

Mix 60 mmol of 1-methyl-1H-pyrrole-2-carbaldehyde, 69 mmol of hydroxylamine hydrochloride, and 69 mmol of sodium acetate trihydrate in 30 mL of water.

-

Stir the mixture at room temperature for 20 minutes.

-

Allow the mixture to stand in a cool place overnight.

-

Collect the precipitated oxime by filtration and dry the solid.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 1-Methyl-1H-pyrrole-2-carbaldehyde | |

| Product | 1-Methyl-1H-pyrrole-2-carbaldehyde oxime | [11][12] |

| Molecular Formula | C₆H₈N₂O | [11] |

| Molecular Weight | 124.14 g/mol | [11] |

| Typical Yield | High (often quantitative) |

Step 2: Dehydration of Oxime to 1-Methyl-1H-pyrrole-2-carbonitrile

The oxime is then dehydrated to form the corresponding nitrile.

Experimental Protocol:

Following the procedure for the ethyl analog:[10]

-

Reflux the dried 1-methyl-1H-pyrrole-2-carbaldehyde oxime in 25 mL of acetic anhydride for 20 minutes.

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into ice water and stir for 2 hours.

-

Neutralize the solution with sodium carbonate.

-

Extract the product with ether.

-

Dry the combined ether layers over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the resulting residue by vacuum distillation to yield 1-methyl-1H-pyrrole-2-carbonitrile.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 1-Methyl-1H-pyrrole-2-carbaldehyde oxime | |

| Product | 1-Methyl-1H-pyrrole-2-carbonitrile | |

| Molecular Formula | C₆H₆N₂ | |

| Molecular Weight | 106.13 g/mol | |

| Typical Yield | ~73% (based on 1-ethylpyrrole-2-carbaldehyde) | [10] |

Step 3: Reduction of 1-Methyl-1H-pyrrole-2-carbonitrile

The final step involves the reduction of the nitrile to the primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[13]

Experimental Protocol (using Lithium Aluminum Hydride):

A general procedure for the reduction of nitriles with LiAlH₄ is as follows:[14]

-

In a dry, inert atmosphere (e.g., nitrogen or argon), suspend a molar excess of lithium aluminum hydride (LiAlH₄) in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Dissolve the 1-methyl-1H-pyrrole-2-carbonitrile in the same dry solvent.

-

Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture in an ice bath.

-

Carefully quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).

-

Filter the resulting granular precipitate and wash it thoroughly with the ethereal solvent.

-

Dry the combined filtrate over an anhydrous drying agent (e.g., Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

Purify the resulting amine by vacuum distillation.

Quantitative Data:

| Parameter | Value |

| Starting Material | 1-Methyl-1H-pyrrole-2-carbonitrile |

| Product | This compound |

| Molecular Formula | C₆H₁₀N₂ |

| Molecular Weight | 110.16 g/mol |

| Typical Yield | High (often >80%) |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |

Conclusion

This technical guide has detailed two robust synthetic routes for the preparation of this compound from N-methylpyrrole. Route 1, employing a Vilsmeier-Haack formylation followed by reductive amination, is a direct and efficient method. Route 2, proceeding through a nitrile intermediate, offers a reliable alternative. The choice between these routes will be guided by factors such as reagent availability, reaction scale, and the specific requirements of the research or development project. The provided experimental protocols and quantitative data serve as a comprehensive resource for the successful synthesis of this important chemical intermediate.

Disclaimer: The provided experimental protocols are for informational purposes only and should be performed by qualified individuals in a well-equipped laboratory, following all appropriate safety precautions. Reaction conditions may require optimization for specific laboratory setups and scales.

References

- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 2. jk-sci.com [jk-sci.com]

- 3. ijpcbs.com [ijpcbs.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 1H-Pyrrole-2-carboxaldehyde, 1-methyl- [webbook.nist.gov]

- 6. 1-Methyl-1H-pyrrole-2-carbaldehyde | C6H7NO | CID 14504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. organicreactions.org [organicreactions.org]

- 8. gctlc.org [gctlc.org]

- 9. ias.ac.in [ias.ac.in]

- 10. prepchem.com [prepchem.com]

- 11. Buy 1-methyl-1H-pyrrole-2-carbaldehyde oxime | 37110-16-0 [smolecule.com]

- 12. scbt.com [scbt.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Data for (1-Methyl-1H-pyrrol-2-yl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound (1-Methyl-1H-pyrrol-2-yl)methanamine. The information presented herein is essential for the identification, characterization, and quality control of this molecule in research and development settings, particularly in the fields of medicinal chemistry and drug discovery. The data has been compiled from available literature and spectral databases for the target molecule and closely related analogues.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₁₀N₂[1]

-

Molecular Weight: 110.16 g/mol [1]

-

Monoisotopic Mass: 110.0844 Da[1]

-

CAS Number: 69807-81-4[1]

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts for this compound are presented below, based on the analysis of its parent compound, (1H-pyrrol-2-yl)methanamine, and the effect of N-methylation on the pyrrole ring.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 (Pyrrole) | ~6.6 | t | ~2.5 |

| H-3 (Pyrrole) | ~6.0 | dd | ~3.5, 1.8 |

| H-4 (Pyrrole) | ~6.0 | t | ~3.0 |

| N-CH₃ | ~3.6 | s | - |

| CH₂ | ~3.8 | s | - |

| NH₂ | Variable (broad s) | - |

Note: Predicted values are based on known shifts for 1-methylpyrrole and (1H-pyrrol-2-yl)methanamine derivatives. Solvent: CDCl₃.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-2 (Pyrrole) | ~132 |

| C-5 (Pyrrole) | ~121 |

| C-3 (Pyrrole) | ~108 |

| C-4 (Pyrrole) | ~106 |

| N-CH₃ | ~35 |

| CH₂ | ~45 |

Note: Predicted values based on analogous compounds.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The expected characteristic IR absorption bands for this compound are listed below.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | N-H stretch | Primary amine (NH₂) |

| 3100-3000 | C-H stretch | Aromatic (pyrrole ring) |

| 2960-2850 | C-H stretch | Aliphatic (CH₃, CH₂) |

| 1650-1550 | C=C stretch | Aromatic (pyrrole ring) |

| 1500-1400 | N-H bend | Primary amine (NH₂) |

| ~1380 | C-H bend | CH₃ |

| ~1040 | C-N stretch | Aromatic amine |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, a prominent protonated molecular ion peak [M+H]⁺ is expected at m/z 111.1.[2]

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 111.1 | [M+H]⁺ |

| 94 | [M-NH₃]⁺ |

| 80 | [M-CH₂NH₂]⁺ |

Experimental Protocols

The following are general methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Instrumentation: A Bruker Avance III 400 MHz spectrometer or equivalent.

-

Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: The spectrum is acquired at room temperature with 16-32 scans, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

-

¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence with 1024-2048 scans, a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.

IR Spectroscopy

-

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer or equivalent, equipped with a universal attenuated total reflectance (UATR) accessory.

-

Sample Preparation: A small amount of the neat liquid or solid sample is placed directly onto the ATR crystal.

-

Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded prior to sample analysis.

Mass Spectrometry

-

Instrumentation: A Waters Xevo G2-XS QTof Mass Spectrometer or equivalent with an electrospray ionization (ESI) source.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then infused into the ESI source at a flow rate of 5-10 µL/min.

-

Acquisition (Positive Ion Mode):

-

Capillary Voltage: 3.0 kV

-

Sampling Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow: 600 L/hr

-

Mass Range: m/z 50-500

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

This diagram outlines the process from the initial synthesis and purification of the compound to its analysis by various spectroscopic techniques, culminating in the elucidation of its structure and assessment of its purity. Each spectroscopic method provides unique and complementary information that, when combined, allows for a comprehensive characterization of the molecule.

References

An In-depth Technical Guide to the Reactivity and Stability of (1-Methyl-1H-pyrrol-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and inferred reactivity and stability of (1-Methyl-1H-pyrrol-2-yl)methanamine. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the chemical behavior of this pyrrole derivative.

Chemical and Physical Properties

This compound is a substituted pyrrole with a methyl group on the nitrogen atom of the pyrrole ring and a methanamine group at the 2-position. Its chemical structure and basic properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₂ | PubChem CID: 2776207 |

| Molecular Weight | 110.16 g/mol | PubChem CID: 2776207 |

| Boiling Point | 53 - 57 °C @ 0.5 mmHg | Chemsrc |

| Appearance | Viscous liquid | Chemsrc |

| CAS Number | 69807-81-4 | PubChem CID: 2776207 |

Reactivity Profile

The reactivity of this compound is primarily dictated by the interplay between the electron-rich N-methylpyrrole ring and the nucleophilic primary amine side chain.

Reactivity of the Pyrrole Ring

The pyrrole ring is an aromatic heterocycle that is known to be highly reactive towards electrophiles, significantly more so than benzene. The nitrogen atom's lone pair of electrons is delocalized into the ring, increasing its electron density and making it susceptible to electrophilic attack.

-

Electrophilic Substitution: Electrophilic substitution reactions on the pyrrole ring are expected to occur preferentially at the C5 position (alpha to the nitrogen and adjacent to the existing substituent). This is due to the stabilizing effect of the nitrogen atom on the intermediate carbocation (arenium ion). Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation. Given the presence of the activating methyl and aminomethyl groups, these reactions are likely to proceed under mild conditions.

Reactivity of the Methanamine Group

The primary amine group is nucleophilic and basic. Its reactivity is a key aspect of the molecule's overall chemical profile.

-

Basicity: The pKa of the conjugate acid of this compound has not been experimentally determined in the available literature. However, for the related compound (1H-pyrrol-2-yl)methanamine, a predicted pKa of 17.47 ± 0.50 is available, though this likely refers to the pyrrole N-H proton rather than the aminomethyl group.[1] The basicity of the aminomethyl group is expected to be similar to other primary alkylamines.

-

Nucleophilicity: The amine group can readily react with a variety of electrophiles, including:

-

Acylating agents (e.g., acid chlorides, anhydrides): To form amides.

-

Alkylating agents (e.g., alkyl halides): To form secondary and tertiary amines.

-

Aldehydes and ketones: To form Schiff bases (imines), which can be further reduced to secondary amines.

-

Stability Profile

The stability of this compound is influenced by its susceptibility to oxidation, polymerization, and decomposition under certain conditions.

General Stability and Storage

Commercial sources recommend storing this compound in a tightly closed container in a dry and well-ventilated place. It is also advised to keep the compound refrigerated.

Incompatibility and Decomposition

This compound is incompatible with strong oxidizing agents, acids, acid chlorides, halogens, and halogenated agents.[2] Exposure to these substances can lead to vigorous reactions and decomposition.

Hazardous decomposition products upon combustion or thermal decomposition are reported to include:[2]

-

Nitrogen oxides (NOx)

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

While specific quantitative data on thermal, hydrolytic, and oxidative stability are not available in the reviewed literature, the general reactivity of the pyrrole ring suggests a potential for degradation under harsh conditions.

Experimental Protocols

Plausible Synthesis Pathway

A common method for the synthesis of 2-aminomethylpyrroles is the reduction of the corresponding nitrile or the reductive amination of the corresponding aldehyde.

Caption: Plausible synthetic routes to this compound.

Protocol for Reductive Amination (General Example):

-

Dissolve 1-Methyl-1H-pyrrole-2-carbaldehyde in a suitable solvent (e.g., methanol).

-

Add an excess of ammonia (or an ammonium salt) to the solution.

-

Introduce a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂ over a catalyst like Pd/C or Raney Nickel).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).

-

Work up the reaction by quenching any remaining reducing agent, followed by extraction and purification of the product, typically by distillation or column chromatography.

Stability and Reactivity Testing Workflow

A general workflow for assessing the stability and reactivity of this compound is proposed below.

Caption: General workflow for stability and reactivity assessment.

Potential Applications and Biological Relevance

While direct biological signaling pathways involving this compound are not documented in the searched literature, derivatives of this compound have been investigated for their potential as serotonin transporter (SERT) inhibitors, suggesting a possible role in the development of treatments for mood disorders.[3] Furthermore, the N-methyl-pyrrole-methanamine scaffold is a component of the drug TAK-438 (Vonoprazan), a potassium-competitive acid blocker used for treating acid-related gastrointestinal disorders.[4] This highlights the importance of this chemical motif in medicinal chemistry and drug development.

Conclusion

This compound is a reactive molecule with a profile shaped by its electron-rich pyrrole ring and nucleophilic amine side chain. While qualitative information on its stability and reactivity is available, there is a notable lack of quantitative data in the public domain. The provided synthetic and analytical workflows offer a starting point for researchers to further characterize this compound. Its presence in biologically active molecules underscores the importance of a thorough understanding of its chemical properties for future drug development endeavors.

Disclaimer: This document is intended for informational purposes only and is based on publicly available data. It is not a substitute for rigorous experimental validation. All laboratory work should be conducted with appropriate safety precautions.

References

- 1. (1H-pyrrol-2-yl)methanamine | C5H8N2 | CID 10996966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (1H-Pyrrol-2-YL)methanamine | 64608-72-6 | Benchchem [benchchem.com]

- 4. Discovery of a novel pyrrole derivative 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) as a potassium-competitive acid blocker (P-CAB) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Versatile Scaffold: (1-Methyl-1H-pyrrol-2-yl)methanamine in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrole nucleus, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic drugs. Among the vast array of pyrrole derivatives, (1-Methyl-1H-pyrrol-2-yl)methanamine stands out as a particularly valuable scaffold. Its unique combination of a methylated pyrrole ring and a primary aminomethyl group provides a versatile platform for the synthesis of diverse molecular architectures with a wide spectrum of biological activities. This technical guide delves into the potential applications of this compound in medicinal chemistry, offering insights into its synthesis, biological activities, and the experimental protocols used for its evaluation.

Chemical Properties and Synthesis

This compound is a colorless to pale yellow liquid with a molecular formula of C₆H₁₀N₂ and a molecular weight of 110.16 g/mol . The presence of the N-methyl group enhances its lipophilicity compared to its parent compound, (1H-pyrrol-2-yl)methanamine, which can influence its pharmacokinetic properties and biological activity.[1]

The synthesis of this compound can be achieved through several synthetic routes. A common and efficient method is the reductive amination of 1-methyl-1H-pyrrole-2-carbaldehyde. This two-step, one-pot reaction involves the initial formation of an imine by reacting the aldehyde with ammonia, followed by in-situ reduction using a suitable reducing agent like sodium borohydride.

Alternatively, the synthesis can proceed via the reduction of 1-methyl-1H-pyrrole-2-carbonitrile. This method offers another viable route to the target primary amine.

Potential Therapeutic Applications

The this compound scaffold has been explored for its potential in various therapeutic areas, primarily driven by the ability to introduce diverse substituents on the amine and the pyrrole ring, leading to compounds with tailored pharmacological profiles.

Serotonin Reuptake Inhibitors (SERT Inhibitors)

Derivatives of this compound have shown promise as inhibitors of the serotonin transporter (SERT), suggesting their potential in the treatment of depression and other mood disorders.[1][2] The core structure mimics key pharmacophoric features of known selective serotonin reuptake inhibitors (SSRIs). By incorporating aryl or substituted aryl groups, researchers have developed potent SERT inhibitors.

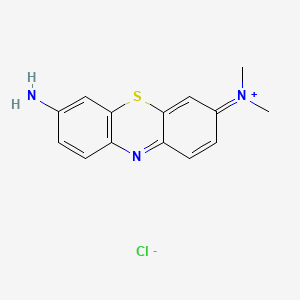

A study on 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines, a structurally related series, demonstrated significant serotonin uptake inhibition.[2] One of the lead compounds, (1-(1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamine), exhibited serotonin uptake inhibition comparable to the established SSRI, sertraline, in an in vitro platelet model.[2]

Quantitative Data on SERT Inhibition

| Compound | Structure | Serotonin Uptake Inhibition (Absorbance) |

| Sertraline (Standard) | - | 0.22 |

| (1-(1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamine) | 1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamine | 0.22 |

| BM212 | 1-[1,5-bis(4-chlorophenyl)-2-methyl-1H-pyrrol-3-ylmethyl]-4-methylpiperazine | 0.671 |

Data sourced from a study on related pyrrole derivatives, highlighting the potential of the core scaffold.[2]

Anticancer Activity

The pyrrole motif is present in several anticancer agents, and derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. A novel ligand, 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione, and its metal complexes have demonstrated anticancer activity against human colon adenocarcinoma (HT29) and human lung (A549) cancer cell lines.[3]

Quantitative Data on Anticancer Activity

| Compound | Cancer Cell Line | IC50 (µM) |

| Mn(C15)Cl2MeOH | A549 (Lung) | 794.37 |

| Mn(C15)Cl2MeOH | HT29 (Colon) | 654.31 |

| Ni(C15)Cl2MeOH | HT29 (Colon) | 1064.05 |

C15 = 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione[3]

Anti-inflammatory Activity

Pyrrole derivatives have also been explored for their anti-inflammatory properties. While specific data for direct derivatives of this compound is limited, related pyrrole-containing compounds have shown potent inhibitory activity against cyclooxygenase (COX) enzymes. For instance, a series of novel pyrrole derivatives and their cinnamic hybrids were developed as dual COX-2/LOX inhibitors, with some compounds exhibiting IC50 values in the micromolar and even sub-micromolar range against COX-2.[4]

Experimental Protocols

Synthesis of this compound via Reductive Amination

This protocol describes a general procedure for the synthesis of the title compound from 1-methyl-1H-pyrrole-2-carbaldehyde.

Materials:

-

1-methyl-1H-pyrrole-2-carbaldehyde

-

Aqueous ammonia (28-30%)

-

Methanol (anhydrous)

-

Sodium borohydride (NaBH₄)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve 1-methyl-1H-pyrrole-2-carbaldehyde (1 equivalent) in anhydrous methanol in a round-bottom flask.

-

To the stirred solution, add aqueous ammonia (excess, e.g., 10-20 equivalents).

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5-2 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

-

Remove the methanol under reduced pressure.

-

To the residue, add water and extract with dichloromethane (3 x volumes).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

The product can be further purified by distillation under reduced pressure or by column chromatography on silica gel.

In Vitro Serotonin Reuptake Inhibition Assay (Platelet Model)

This protocol outlines a general method for assessing the SERT inhibitory activity of test compounds using human platelets.

Materials:

-

Freshly drawn human blood from healthy, drug-free volunteers

-

Acid-citrate-dextrose (ACD) solution

-

Platelet-rich plasma (PRP)

-

[³H]-Serotonin

-

Test compounds and reference standard (e.g., Sertraline)

-

Scintillation cocktail and counter

Procedure:

-

Platelet Preparation:

-

Collect whole blood into tubes containing ACD as an anticoagulant.

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes to obtain platelet-rich plasma (PRP).

-

-

Uptake Assay:

-

Pre-incubate aliquots of PRP with various concentrations of the test compound or reference standard for a specified time (e.g., 15-30 minutes) at 37 °C.

-

Initiate the uptake reaction by adding a fixed concentration of [³H]-Serotonin.

-

Incubate for a short period (e.g., 5-10 minutes) at 37 °C.

-

Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold saline to remove extracellular radiolabel.

-

-

Quantification:

-

Place the filters in scintillation vials with a suitable scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage inhibition of serotonin uptake for each compound concentration compared to the control (vehicle-treated) samples.

-

Determine the IC50 value for each compound.

-

In Vivo Antidepressant Activity Assessment (Unpredictable Chronic Mild Stress - UCMS Model)

The UCMS model is a widely used preclinical model to induce depressive-like behaviors in rodents.

Procedure:

-

Induction of Stress:

-

Subject mice to a variable sequence of mild stressors for several weeks (e.g., 4-8 weeks).

-

Stressors may include: cage tilt, wet bedding, soiled bedding, light/dark cycle reversal, social isolation, and exposure to an empty cage.

-

-

Drug Administration:

-

Following the stress period, administer the test compound or a reference antidepressant (e.g., Sertraline) daily for a subsequent period (e.g., 2-4 weeks).

-

-

Behavioral Testing:

-

Assess depressive-like behaviors using a battery of tests, including:

-

Sucrose Preference Test: To measure anhedonia (a core symptom of depression).

-

Forced Swim Test or Tail Suspension Test: To assess behavioral despair.

-

Open Field Test: To evaluate locomotor activity and anxiety-like behavior.

-

-

-

Data Analysis:

-

Compare the behavioral parameters of the drug-treated stressed group with the vehicle-treated stressed group and a non-stressed control group.

-

Visualizations

Signaling Pathways and Workflows

Caption: Mechanism of Action for SERT Inhibitors.

Caption: Synthetic Workflow for this compound.

Conclusion

This compound is a promising and versatile scaffold in medicinal chemistry. Its straightforward synthesis and the amenability of its structure to chemical modification make it an attractive starting point for the development of novel therapeutic agents. The demonstrated potential of its derivatives as SERT inhibitors, anticancer agents, and anti-inflammatory compounds highlights the broad therapeutic landscape that can be explored. Further research, including more extensive structure-activity relationship (SAR) studies and the elucidation of precise mechanisms of action, will be crucial in unlocking the full therapeutic potential of this valuable heterocyclic core. This guide provides a foundational resource for researchers embarking on the exploration of this compound-based drug discovery programs.

References

- 1. (1H-Pyrrol-2-YL)methanamine | 64608-72-6 | Benchchem [benchchem.com]

- 2. Design, synthesis and evaluation of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines as SERT inhibitors with potential antidepressant action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of (1-Methyl-1H-pyrrol-2-yl)methanamine Derivatives: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals on the Biological Activities of Novel Pyrrole Analogs

The pyrrole scaffold, a fundamental five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the core of numerous naturally occurring and synthetically developed bioactive compounds. Among the vast array of pyrrole derivatives, those based on the (1-Methyl-1H-pyrrol-2-yl)methanamine framework have emerged as a promising class of molecules with diverse and potent biological activities. This technical guide provides a comprehensive overview of the current understanding of these derivatives, with a focus on their anticancer and antimicrobial properties, for an audience of researchers, scientists, and drug development professionals.

Data Presentation: A Quantitative Look at Biological Efficacy

The biological activities of novel this compound derivatives and related pyrrole compounds have been quantified in various studies. The following tables summarize key in vitro data, providing a comparative snapshot of their potential as therapeutic agents.

Table 1: In Vitro Anticancer Activity of Pyrrole Derivatives

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| 2-(2-Methyl-1,5-diaryl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl)acetamide (analogue 4a) | MCF-7 (Breast) | MTT | 7.5 | [1][2] |

| 1,4-dimethyl-9-H-carbazol-3-yl)methanamine derivative (analogue 15) | U87MG (Glioma) | MTT | 18.50 | |

| 1,4-dimethyl-9-H-carbazol-3-yl)methanamine derivative (analogue 16) | U87MG (Glioma) | MTT | 47 | |

| 1,4-dimethyl-9-H-carbazol-3-yl)methanamine derivative (analogue 17) | U87MG (Glioma) | MTT | 75 | |

| 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione-Mn(II) complex | A549 (Lung) | Not Specified | 794.37 | |

| 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione-Mn(II) complex | HT29 (Colon) | Not Specified | 654.31 | |

| 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione-Ni(II) complex | HT29 (Colon) | Not Specified | 1064.05 |

Table 2: In Vitro Antimicrobial Activity of Pyrrole Derivatives

| Compound/Derivative | Microorganism | MIC | Reference |

| 1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(3-nitrophenyl)furan-2-yl)prop-2-en-1-one | Enterococcus faecalis | 100 µg/mL | [3] |

| 1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(3,4-dichlorophenyl)furan-2-yl)prop-2-en-1-one | Enterococcus faecalis | 100 µg/mL | [3] |

| para-trifluoromethyl derivative of Marinopyrrole A | Methicillin-resistant Staphylococcus epidermidis (MRSE) | 8 ng/mL | [3] |

| para-trifluoromethyl derivative of Marinopyrrole A | Methicillin-susceptible Staphylococcus aureus (MSSA) | 0.125 µg/mL | [3] |

| para-trifluoromethyl derivative of Marinopyrrole A | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.13–0.255 µg/mL | [3] |

| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide | Mycobacterium tuberculosis H37Rv | 3.125 µg/mL | [3] |

| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | 0.7 µg/mL | [3] |

Experimental Protocols: Methodologies for Biological Evaluation

The following sections detail the standard experimental protocols utilized to assess the anticancer and antimicrobial activities of this compound derivatives.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.

Procedure:

-

Preparation of Inoculum: A standardized suspension of the test bacteria or fungi is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard.

-

Serial Dilutions: The test compound is serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).

-

Determination of MIC: After incubation, the plate is visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the compound in which no visible growth is observed.

-

Controls: Positive (microorganism and broth without compound) and negative (broth only) controls are included to ensure the validity of the results.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways potentially modulated by this compound derivatives and a typical experimental workflow for their biological evaluation.

Concluding Remarks

The exploration of this compound derivatives represents a vibrant and promising frontier in the quest for novel therapeutic agents. The data presented herein underscore their potential as potent anticancer and antimicrobial compounds. The provided experimental protocols offer a standardized framework for their continued evaluation, while the signaling pathway diagrams suggest plausible mechanisms of action that warrant further investigation. As research in this area progresses, a deeper understanding of the structure-activity relationships and molecular targets of these derivatives will undoubtedly pave the way for the development of next-generation therapies for a range of human diseases.

References

- 1. Design, Synthesis and In Vitro Anti-Cancer Evaluation of Novel Derivatives of 2-(2-Methyl-1,5-diaryl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3- yl)acetamide [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

(1-Methyl-1H-pyrrol-2-yl)methanamine: A Promising Scaffold for Serotonin Transporter Inhibitors

An In-depth Technical Guide for Drug Development Professionals

The serotonin transporter (SERT) plays a crucial role in regulating serotonergic neurotransmission, making it a key target for the development of antidepressants and other therapeutics for mood disorders. The search for novel chemical scaffolds that can selectively inhibit SERT is an ongoing effort in medicinal chemistry. Among these, the (1-Methyl-1H-pyrrol-2-yl)methanamine core structure has emerged as a noteworthy scaffold for designing potent SERT inhibitors.[1] This technical guide provides a comprehensive overview of this scaffold, focusing on a detailed case study of closely related analogues, including their synthesis, structure-activity relationships (SAR), and pharmacological evaluation.

The (1-Methyl-1H-pyrrol-yl)methanamine Scaffold: A Foundation for SERT Inhibition

The (1-Methyl-1H-pyrrol-yl)methanamine scaffold presents a simple yet versatile foundation for the design of SERT inhibitors. The pyrrole ring can engage in various interactions with the transporter protein, while the methanamine side chain is a common feature in many monoamine transporter inhibitors, mimicking the endogenous substrate. The N-methylation of the pyrrole ring can enhance lipophilicity, a key factor in blood-brain barrier penetration.[1]

While direct quantitative data for the 2-substituted parent compound is limited in publicly accessible literature, extensive research on a series of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines provides a robust case study, demonstrating the potential of this chemical class. These analogues have shown significant in vitro SERT inhibition and in vivo antidepressant activity.[2]

Synthesis of Diarylpyrrole Methylamine Derivatives

A series of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines were synthesized through a multi-step process. The general synthetic route is outlined below.[2]

Experimental Protocol: Synthesis of Diarylpyrrole Methylamines[2]

-

Stetter Reaction: Synthesis of arylpentane-1,4-diones is achieved through the Stetter reaction.

-

Paal-Knorr Pyrrole Synthesis: The resulting diarylpyrroles are obtained via Paal-Knorr synthesis.

-

Vilsmeier-Haack Formylation: The diarylpyrroles are then converted to diarylpyrrole carboxaldehydes using the Vilsmeier-Haack formylation reaction.

-

Reductive Amination: The final diarylpyrrole methylamines are synthesized by reductive amination of the corresponding aldehydes, achieving yields typically above 75%.

In Vitro SERT Inhibition

The inhibitory activity of the synthesized compounds on the serotonin transporter was evaluated using an in vitro 5-HT reuptake inhibition assay with a platelet model. Platelets are a well-established model for studying SERT function due to their expression of the transporter.[2]

Quantitative Data: In Vitro 5-HT Reuptake Inhibition

The following table summarizes the in vitro 5-HT reuptake inhibition data for a selection of the synthesized compounds. The results are presented as absorbance values, where a lower absorbance indicates greater inhibition of serotonin uptake.[2]

| Compound ID | R2 Substitution | R3 Substitution | 5-HT Reuptake Inhibition (Absorbance) |

| SA-1 | H | H | 0.889 |

| SA-2 | H | Cl | 0.778 |

| SA-3 | H | F | 0.887 |

| SA-4 | H | CH3 | 0.888 |

| SA-5 | Cl | Cl | 0.220 |

| SA-6 | Cl | F | 0.776 |

| SA-7 | Cl | CH3 | 0.665 |

| SA-8 | F | F | 0.886 |

| SA-9 | F | CH3 | 0.774 |

| SA-10 | CH3 | CH3 | 0.884 |

| BM212 | Cl | Cl | 0.671 |

| Sertraline (Standard) | - | - | 0.220 |

Note: Data extracted from Wunnava et al., 2022. A lower absorbance value corresponds to higher SERT inhibition.[2]

Experimental Protocol: In Vitro 5-HT Reuptake Inhibition Assay (Platelet Model)[2]

-

Platelet-Rich Plasma (PRP) Preparation: Whole blood is collected from healthy volunteers and centrifuged to obtain PRP.

-

Incubation: Platelets are incubated with the test compounds at a predetermined concentration.

-

Serotonin Addition: A known concentration of serotonin is added to the platelet suspension.

-

Uptake Reaction: The mixture is incubated to allow for serotonin uptake by the platelets.

-

Quantification: The amount of serotonin taken up by the platelets is quantified, often using a colorimetric method where the resulting absorbance is measured. A standard SERT inhibitor, such as sertraline, is used as a positive control.

In Vivo Antidepressant Activity

The in vivo antidepressant potential of the most promising compounds was evaluated using the unpredictable chronic mild stress (UCMS) model in mice. This model is widely used to induce a depressive-like phenotype in rodents.[2]

Quantitative Data: In Vivo Behavioral Assessment

The compound SA-5, which showed the highest in vitro SERT inhibition, was further tested in the UCMS model. At a dose of 20 mg/kg, SA-5 demonstrated a statistically significant impact on the behavior of depressed animals, comparable to the standard drug sertraline.[2]

Experimental Protocol: Unpredictable Chronic Mild Stress (UCMS) Model[2]

-

Induction of Stress: Mice are subjected to a series of mild, unpredictable stressors over a prolonged period (e.g., several weeks). Stressors may include cage tilt, wet bedding, light/dark cycle reversal, and social isolation.

-

Drug Administration: Following the stress induction period, the test compounds (e.g., SA-5) and a standard antidepressant (e.g., sertraline) are administered to different groups of mice.

-

Behavioral Assessment: The antidepressant effects are assessed using a battery of behavioral tests, which may include:

-

Sucrose Preference Test: To measure anhedonia (the inability to feel pleasure).

-

Forced Swim Test: To assess behavioral despair.

-

Tail Suspension Test: To measure immobility as an indicator of a depressive-like state.

-

-

Data Analysis: The behavioral data from the different treatment groups are statistically analyzed to determine the efficacy of the test compounds.

Visualizations: Pathways, Workflows, and Relationships

Serotonin Reuptake Signaling Pathway

Caption: Serotonin signaling at the synapse and the inhibitory action of the pyrrole scaffold on SERT.

Experimental Workflow for In Vitro SERT Inhibition Assay

References

The Role of (1-Methyl-1H-pyrrol-2-yl)methanamine in the Synthesis of Novel Anticancer Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity. Among these, derivatives of (1-Methyl-1H-pyrrol-2-yl)methanamine have emerged as promising precursors in the synthesis of novel anticancer agents. This technical guide provides an in-depth overview of the synthesis, mechanism of action, and experimental evaluation of anticancer compounds derived from this versatile building block.

Introduction to Pyrrole-Based Anticancer Agents

Pyrrole, a five-membered aromatic heterocycle, is a fundamental structural motif in a vast array of natural products and synthetic molecules exhibiting diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities[1][2]. The unique electronic properties and conformational flexibility of the pyrrole ring allow for its interaction with various biological targets, making it a valuable scaffold in drug design[3][4].

In the realm of oncology, pyrrole derivatives have been successfully developed into targeted therapies. A notable example is Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors, which features a pyrrolidin-2-one core[5]. The incorporation of the this compound moiety offers a strategic approach to developing novel anticancer agents with potentially improved efficacy and target specificity.

Synthesis of Anticancer Agents from this compound Derivatives

A key example of an anticancer agent derived from the this compound scaffold is 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione . This compound has demonstrated notable cytotoxic activity against human colon adenocarcinoma (HT29) and human lung cancer (A549) cell lines[6][7].

Synthetic Workflow

The synthesis of this class of compounds typically involves a multi-step process. A general workflow is outlined below:

Experimental Protocols

Protocol 1: Synthesis of 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione [6]

This protocol details the multi-step synthesis starting from methyl 1-methylpyrrole-2-acetate.

Step 1: Synthesis of 2-(1-Methylpyrrol-2-yl)acetohydrazide

-

A mixture of methyl 1-methylpyrrole-2-acetate (0.01 mol), anhydrous ethanol (5 mL), and hydrazine hydrate (0.02 mol) is heated under reflux for 3 hours.

-

After cooling, the solvent is removed under reduced pressure.

-

The resulting solid is washed with cold diethyl ether and recrystallized from ethanol to yield the pure hydrazide.

Step 2: Synthesis of 1-(1-Methylpyrrol-2-yl)acetyl-4-(1-naphtyl) thiosemicarbazide

-

A solution of 2-(1-methylpyrrol-2-yl)acetohydrazide (0.01 mol) in methanol is prepared.

-

To this solution, 1-naphthyl isothiocyanate (0.01 mol) is added.

-

The reaction mixture is heated under reflux for 1 hour.

-

Upon cooling, the precipitated solid is filtered, washed with cold methanol, and dried to obtain the thiosemicarbazide derivative.

Step 3: Synthesis of 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione

-

The thiosemicarbazide from Step 2 (0.01 mol) is dissolved in a 2% aqueous solution of sodium hydroxide (30 mL).

-

The mixture is heated to reflux for 2 hours.

-

After cooling, the solution is acidified with 3M HCl.

-

The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford the final product.

Anticancer Activity and Quantitative Data

The anticancer potential of 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione and its metal complexes has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound | Cancer Cell Line | IC50 (µM) |

| Ligand (C15) | HT29 (Colon) | > 1000 |

| A549 (Lung) | > 1000 | |

| Mn(C15)Cl2MeOH (1) | HT29 (Colon) | 654.31 |

| A549 (Lung) | 794.37 | |

| Ni(C15)Cl2MeOH (3) | HT29 (Colon) | 1064.05 |

Data sourced from Czylkowska et al. (2022)[6][7]

These results indicate that while the ligand itself shows weak activity, its manganese complex exhibits moderate cytotoxic effects against both colon and lung cancer cell lines.

Mechanism of Action and Signaling Pathways

Derivatives of 1,2,4-triazole-3-thione are known to exert their anticancer effects through various mechanisms, with kinase inhibition being a prominent mode of action[8][9]. These compounds can target protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.

While the specific kinase targets for 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione have not been definitively identified in the available literature, a plausible mechanism involves the inhibition of key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/AKT/mTOR and MAPK/ERK pathways.

References

- 1. texaschildrens.org [texaschildrens.org]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. MTT (Assay protocol [protocols.io]

- 5. Novel Antimicrobial and Antitumor Agents Bearing Pyridine-1,2,4-triazole-3-thione-hydrazone Scaffold: Synthesis, Biological Evaluation, and Molecular Docking Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 1,2,4-Triazolin-5-thione derivatives with anticancer activity as CK1γ kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Coordination Chemistry of (1-Methyl-1H-pyrrol-2-yl)methanamine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the coordination chemistry of (1-Methyl-1H-pyrrol-2-yl)methanamine with various metal ions. While direct research on this specific ligand is limited, this document extrapolates from the well-documented chemistry of analogous pyrrole-based ligands to offer insights into its synthesis, coordination behavior, and the potential applications of its metal complexes. This guide is intended to serve as a foundational resource for researchers in inorganic chemistry, medicinal chemistry, and materials science.

Introduction to this compound as a Ligand

This compound is a versatile bidentate ligand. Its structural features—a primary amine group and a nitrogen-containing heterocyclic pyrrole ring—make it an excellent candidate for forming stable chelate complexes with a variety of metal ions. The N-methylation of the pyrrole ring, compared to its unmethylated counterpart, enhances its lipophilicity, which can influence the solubility and biological activity of its metal complexes.[1]

The pyrrole moiety, a common scaffold in medicinal chemistry, can participate in π-π stacking interactions, while the amino group is a key site for hydrogen bonding.[1] These characteristics suggest that metal complexes of this compound could have significant potential in drug development and catalysis.

Synthesis of the Ligand

The synthesis of this compound can be approached through several established synthetic routes for pyrrole derivatives. A common strategy involves the N-methylation of a suitable pyrrole precursor, followed by the introduction or modification of the aminomethyl side chain.

Experimental Protocol: A Generalized Synthetic Approach

A plausible synthetic pathway is the reductive amination of 1-methyl-1H-pyrrole-2-carbaldehyde.

Step 1: N-Methylation of Pyrrole-2-carbaldehyde

-

To a solution of pyrrole-2-carbaldehyde in a suitable aprotic solvent (e.g., tetrahydrofuran or dimethylformamide), add a strong base such as sodium hydride at 0 °C to deprotonate the pyrrole nitrogen.

-

After stirring for a short period, add methyl iodide and allow the reaction to warm to room temperature.

-

The reaction is monitored by thin-layer chromatography until completion.

-

Work-up involves quenching with water, extraction with an organic solvent, drying, and purification by column chromatography to yield 1-methyl-1H-pyrrole-2-carbaldehyde.

Step 2: Reductive Amination

-

Dissolve 1-methyl-1H-pyrrole-2-carbaldehyde and an excess of a primary amine source (e.g., ammonium chloride or a protected amine) in a solvent such as methanol.

-

Add a reducing agent, for instance, sodium cyanoborohydride or sodium triacetoxyborohydride, in portions.

-

Stir the reaction mixture at room temperature for several hours.

-

Upon completion, the reaction is quenched, and the pH is adjusted.

-

The product, this compound, is extracted, dried, and purified, typically by distillation or chromatography.

Coordination with Metal Ions

This compound is expected to act as a bidentate N,N'-donor ligand, coordinating to a metal center through the nitrogen atom of the primary amine and the nitrogen atom of the pyrrole ring to form a stable five-membered chelate ring. The coordination number and geometry of the resulting metal complexes will depend on the metal ion, its oxidation state, and the presence of other coordinating ligands or counter-ions.

Synthesis of Metal Complexes: A General Protocol

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a metal salt in a suitable solvent.

-

Dissolve the metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Cu(II), Ni(II), Co(II), Zn(II)) in a solvent such as methanol or ethanol.

-

Add a stoichiometric amount of the this compound ligand, dissolved in the same solvent, to the metal salt solution.

-

The reaction mixture is stirred at room temperature or under reflux for a period ranging from a few hours to a day.

-

The resulting metal complex may precipitate out of the solution upon cooling or after the addition of a less polar co-solvent.

-

The solid complex is then collected by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried under vacuum.

Structural Characterization

The characterization of these metal complexes would rely on a suite of spectroscopic and analytical techniques to elucidate their structure and properties.

-

Infrared (IR) Spectroscopy: Coordination of the amine and pyrrole nitrogen atoms to the metal center would be indicated by shifts in the N-H and C-N stretching frequencies.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can confirm the coordination of the ligand by observing changes in the chemical shifts of the protons and carbons near the coordination sites. For paramagnetic complexes, these signals may be broadened or shifted significantly.

-

UV-Visible Spectroscopy: The electronic spectra of the complexes can provide information about the d-d transitions of the metal ions and charge transfer bands, which are indicative of the coordination geometry.

-

Mass Spectrometry: This technique is used to determine the molecular weight of the complex and can provide evidence for the metal-to-ligand ratio.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information on the solid-state structure, including bond lengths, bond angles, and the overall coordination geometry of the metal center.

Quantitative Data from Analogous Systems

Due to the lack of specific experimental data for metal complexes of this compound, the following tables present typical quantitative data observed for related pyrrole-based amine and Schiff base complexes. These values can serve as a reference for what might be expected for the title complexes.

Table 1: Representative Crystallographic Data for Related Pyrrole-Based Metal Complexes

| Parameter | Typical Value Range | Reference Compound Type |

| M-N(amine) Bond Length (Å) | 2.0 - 2.2 | Zn(II) and Cu(II) Schiff base complexes |

| M-N(pyrrole) Bond Length (Å) | 2.0 - 2.3 | Ruthenium(II) and Zinc(II) complexes |

| N(amine)-M-N(pyrrole) Angle (°) | 80 - 90 | Bidentate chelate complexes |

| Coordination Geometry | Tetrahedral, Square Planar, Octahedral | Varies with metal and other ligands |

Data compiled from general principles and published structures of similar complexes.

Table 2: Key Spectroscopic Data for Related Pyrrole-Amine Complexes

| Spectroscopic Technique | Feature | Typical Range/Observation |

| IR Spectroscopy | ν(N-H) stretch | Shift to lower wavenumber upon coordination |

| ν(C=N) stretch (Schiff base) | Shift upon coordination | |

| 1H NMR Spectroscopy | Pyrrole protons | Downfield shift upon coordination |

| Amine protons | Broadening and shift upon coordination | |

| UV-Visible Spectroscopy | d-d transitions | Varies with metal and geometry |

| Ligand-to-Metal Charge Transfer | Often observed in the visible region |

Data inferred from spectroscopic studies of analogous pyrrole-based ligands and their complexes.

Potential Applications

The metal complexes of this compound are anticipated to have applications in various fields, drawing parallels from the known activities of other pyrrole-containing coordination compounds.

Catalysis

Transition metal complexes are widely used as catalysts in organic synthesis. Pyrrole-based ligands can stabilize various oxidation states of metal ions, making their complexes potentially active in catalytic processes such as oxidations, reductions, and cross-coupling reactions.[2][3]

Medicinal Chemistry

-

Antimicrobial Agents: Many metal complexes exhibit enhanced antimicrobial activity compared to the free ligands. The chelation of the metal ion can increase the lipophilicity of the complex, facilitating its transport across microbial cell membranes. Pyrrole derivatives themselves are known to possess antibacterial and antifungal properties.[4][5][6][7]

-

Anticancer Agents: The pyrrole scaffold is present in numerous anticancer drugs.[4][8] Metal complexes can exert cytotoxic effects through various mechanisms, including DNA binding and cleavage, generation of reactive oxygen species, and inhibition of key enzymes. The enhanced lipophilicity of the N-methylated ligand could be advantageous for cellular uptake.

Conclusion and Future Directions

This compound presents itself as a promising ligand for the development of novel coordination compounds. Based on the chemistry of related systems, its metal complexes are expected to exhibit interesting structural features and significant potential in catalysis and medicinal applications.

Future research should focus on the systematic synthesis and characterization of a series of its transition metal complexes. Detailed structural studies, particularly through single-crystal X-ray diffraction, are crucial to unequivocally determine their coordination geometries. Furthermore, comprehensive screening of these complexes for their catalytic and biological activities will be essential to unlock their full potential. This guide serves as a starting point to encourage and facilitate such investigations.

References

- 1. (1H-Pyrrol-2-YL)methanamine | 64608-72-6 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of (1-Methyl-1H-pyrrol-2-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed synthetic protocols for the preparation of (1-Methyl-1H-pyrrol-2-yl)methanamine, a valuable building block in medicinal chemistry. The synthesis is presented as a two-step process, commencing with the formation of the pyrrole ring via the Paal-Knorr reaction to yield an intermediate, 1-methyl-1H-pyrrole-2-carboxaldehyde, followed by reductive amination to produce the target primary amine.

The pyrrole nucleus is a prominent scaffold in a multitude of natural products and synthetic drugs, exhibiting a wide range of biological activities.[1] Specifically, derivatives of this compound have been explored as potential inhibitors of the serotonin transporter (SERT), indicating their potential in the development of treatments for mood disorders.[1] The aminomethyl group provides a key site for further molecular elaboration, allowing for the fine-tuning of pharmacological properties.